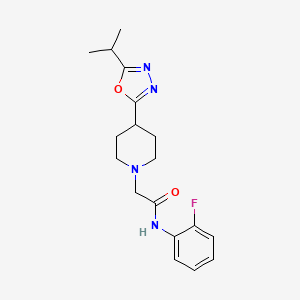
N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H23FN4O2 and its molecular weight is 346.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
The molecular formula of this compound is C19H24FN3O2. It contains a piperidine ring and an oxadiazole moiety, which are known for their biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Tested |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.30 | 0.35 | Escherichia coli |
| 13 | 0.25 | 0.30 | Pseudomonas aeruginosa |
These values indicate that the tested derivatives exhibit potent antimicrobial effects, with compound 7b being particularly notable for its low MIC and MBC values against Staphylococcus aureus .
Anticancer Activity
The oxadiazole structure is also associated with anticancer properties. Studies have demonstrated that modifications to the oxadiazole ring can enhance cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Oxadiazole Derivatives on Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| A | 5.0 | HeLa (Cervical Cancer) |
| B | 7.5 | MCF-7 (Breast Cancer) |
| C | 3.5 | A549 (Lung Cancer) |
In this context, compound C exhibited significant cytotoxicity with an IC50 value of 3.5 μM against A549 lung cancer cells .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.
- Disruption of Biofilm Formation : The antimicrobial activity may be partly due to the ability to inhibit biofilm formation in bacterial pathogens .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various oxadiazole derivatives against resistant strains of bacteria and found that modifications to the oxadiazole ring enhanced activity significantly .
- Anticancer Research : Another research project focused on the structural optimization of oxadiazole-based compounds for improved anticancer activity demonstrated that specific substitutions led to enhanced potency against breast and lung cancer cell lines .
科学研究应用
N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide exhibits a range of biological activities that make it a candidate for further research:
1. Anticancer Activity
- Preliminary studies indicate that compounds with similar structures to this compound have shown significant anticancer properties. For instance, derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural components .
2. Metabolic Disease Treatment
- The compound is being explored for its potential to treat metabolic diseases. Its structural analogs have been linked to the modulation of lipid profiles and glucose metabolism, indicating a promising avenue for therapeutic applications in conditions like diabetes and hyperlipidemia .
Case Study 1: Anticancer Efficacy
A study focusing on the synthesis and biological evaluation of oxadiazole derivatives reported that compounds with similar piperidine and oxadiazole moieties exhibited significant growth inhibition in various cancer cell lines. The most potent derivatives showed IC50 values lower than 10 µM against SNB-19 and OVCAR-8 cells . This suggests that this compound could be further investigated for its anticancer potential.
Case Study 2: Lipid Modulation
Research on related compounds indicated their effectiveness in reducing LDL cholesterol and triglycerides in animal models. These findings point to the possible utility of this compound as a therapeutic agent for cardiovascular diseases linked to metabolic disorders .
属性
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)11-16(24)20-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXVINRRHOIXHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













